molecular formula C10H8N2O2 B009643 [2,2'-Bipyridine]-6,6'(1H,1'H)-dione CAS No. 103505-54-0

[2,2'-Bipyridine]-6,6'(1H,1'H)-dione

Cat. No.: B009643
CAS No.: 103505-54-0
M. Wt: 188.18 g/mol
InChI Key: POJMWJLYXGXUNU-UHFFFAOYSA-N
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Description

[2,2’-Bipyridine]-6,6’(1H,1’H)-dione is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond at the 2 and 2’ positions, with carbonyl groups at the 6 and 6’ positions. This compound is known for its ability to act as a bidentate ligand, forming stable complexes with various metal ions. It is widely used in coordination chemistry and has applications in various fields such as catalysis, material science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bipyridine]-6,6’(1H,1’H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2’-bipyridine with an oxidizing agent to introduce the carbonyl groups at the 6 and 6’ positions. This can be achieved using reagents such as potassium permanganate or chromium trioxide in the presence of a suitable solvent like acetic acid .

Industrial Production Methods

On an industrial scale, the production of [2,2’-Bipyridine]-6,6’(1H,1’H)-dione may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bipyridine]-6,6’(1H,1’H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.

    Substitution: The pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups .

Scientific Research Applications

Chemistry

In chemistry, [2,2’-Bipyridine]-6,6’(1H,1’H)-dione is used as a ligand in coordination complexes. These complexes are studied for their unique electronic and structural properties, which have applications in catalysis, photochemistry, and materials science .

Biology

The compound’s ability to form stable metal complexes makes it useful in biological research. It is used in the study of metalloproteins and metalloenzymes, where it helps to elucidate the role of metal ions in biological systems .

Medicine

In medicine, [2,2’-Bipyridine]-6,6’(1H,1’H)-dione and its derivatives are explored for their potential therapeutic applications. Metal complexes of this compound have shown promise as anticancer agents, antimicrobial agents, and diagnostic tools .

Industry

Industrially, the compound is used in the development of advanced materials, such as conductive polymers and coordination polymers. These materials have applications in electronics, sensors, and energy storage devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Bipyridine]-6,6’(1H,1’H)-dione is unique due to the presence of carbonyl groups at the 6 and 6’ positions, which enhance its ability to participate in various chemical reactions and form stable metal complexes. This structural feature distinguishes it from other bipyridine derivatives and contributes to its versatility in scientific research and industrial applications .

Properties

IUPAC Name

6-(6-oxo-1H-pyridin-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-5-1-3-7(11-9)8-4-2-6-10(14)12-8/h1-6H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJMWJLYXGXUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327065
Record name [2,2'-Bipyridine]-6,6'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103505-54-0
Record name [2,2'-Bipyridine]-6,6'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-6,6'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2,2'-Bipyridine]-6,6'(1H,1'H)-dione
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Reactant of Route 6
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Q & A

Q1: How does the presence of hydroxyl groups in [2,2'-Bipyridine]-6,6'(1H,1'H)-dione influence the catalytic activity of its ruthenium complex in aqueous media?

A1: The research paper highlights that incorporating hydroxyl groups at the 6 and 6' positions of the 2,2'-bipyridine ligand, forming this compound (referred to as dhbp in the study), significantly enhances the water solubility of the resulting ruthenium complex. [] This improved solubility is crucial for conducting transfer hydrogenation reactions in aqueous media, aligning with green chemistry principles. Furthermore, the study suggests that these strategically positioned hydroxyl groups might participate in a metal-ligand bifunctional mechanism during catalysis. [] While the exact role of these hydroxyl groups requires further investigation, their presence appears to be a key factor in enabling efficient transfer hydrogenation in water.

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